1-(2-(Aminomethyl)phenyl)piperidin-4-ol
Overview
Description
1-(2-(Aminomethyl)phenyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of both an aminomethyl group and a hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
1-(2-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction A related compound, a 2-amino-4-(1-piperidine) pyridine derivative, has been reported to target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
It is known that most ccr5 antagonists, a class of drugs to which this compound may belong, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Pharmacokinetics
The molecular weight of the compound is 206.28 g/mol , which could influence its pharmacokinetic properties.
Result of Action
Related piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, with some showing ccr5 antagonistic activities .
Action Environment
The synthesis of substituted piperidines, a category to which this compound belongs, is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(2-(Aminomethyl)phenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to certain receptors in the central nervous system, influencing signal transduction pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes related to neurotransmitter synthesis and release . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, which in turn affects the levels of neurotransmitters like serotonin and dopamine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, this compound can influence the activity of coenzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as the organic cation transporter . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminomethyl)phenyl)piperidin-4-ol typically involves the reaction of 2-(aminomethyl)phenylboronic acid with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Aminomethyl)phenyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives without the hydroxyl group.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(Aminomethyl)phenyl)piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the aminomethyl and hydroxyl groups.
4-Hydroxypiperidine: Contains only the hydroxyl group on the piperidine ring.
2-(Aminomethyl)phenylboronic acid: Contains the aminomethyl group but lacks the piperidine ring.
Uniqueness
1-(2-(Aminomethyl)phenyl)piperidin-4-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the piperidine ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBUCGMFIGDKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651520 | |
Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-19-0 | |
Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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